

Structural Elucidation of Cyclo(Tyr-Gly): A Technical Guide Using NMR Spectroscopy

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Compound of Interest

Compound Name: Cyclo(Tyr-Gly)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of the cyclic dipeptide Cyclo(L-Tyrosine-L-Glycine) [**Cyclo(Tyr-Gly)**] utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and data presented herein are essential for researchers in drug discovery and development, offering a foundational understanding of the conformational properties and structural verification of this and similar cyclic peptide scaffolds.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds with a wide range of biological activities. Their rigid backbone and diverse side-chain functionalities make them attractive scaffolds for the development of novel therapeutics. **Cyclo(Tyr-Gly)**, a CDP composed of tyrosine and glycine residues, is of significant interest for its potential biological applications. Accurate structural characterization is paramount to understanding its structure-activity relationship (SAR). NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure and conformational dynamics of such molecules in solution.

This guide details the experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and presents representative data for the structural analysis of **Cyclo(Tyr-Gly)**.

Experimental Protocols

The following sections outline the detailed methodologies for the NMR-based structural characterization of **Cyclo(Tyr-Gly)**.

Sample Preparation

- Compound: High-purity (>98%) **Cyclo(Tyr-Gly)** is required.
- Solvent: For a comprehensive analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it solubilizes the peptide well and has a wide chemical shift window. The residual solvent peak of DMSO-d₆ appears at approximately 2.50 ppm in the ¹H spectrum and 39.5 ppm in the ¹³C spectrum.[\[1\]](#)
- Concentration: A sample concentration of 5-10 mg of **Cyclo(Tyr-Gly)** in 0.5 mL of DMSO-d₆ is appropriate for most NMR experiments.
- Procedure:
 - Weigh 5-10 mg of **Cyclo(Tyr-Gly)** directly into a clean, dry vial.
 - Add 0.5 mL of DMSO-d₆.
 - Gently vortex or sonicate the sample until the compound is fully dissolved.
 - Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1D ¹H NMR:
 - Purpose: To identify all proton signals and their multiplicities.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.

- Spectral width: 12-16 ppm.
- Number of scans: 16-64.
- Relaxation delay: 2 seconds.
- 1D ^{13}C NMR:
 - Purpose: To identify all carbon signals.
 - Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 200-220 ppm.
 - Number of scans: 1024-4096.
 - Relaxation delay: 2-5 seconds.
- 2D Homonuclear Correlation Spectroscopy (COSY):
 - Purpose: To identify scalar-coupled protons, typically through 2-4 bonds. This is crucial for assigning protons within the same amino acid residue.[\[2\]](#)
 - Parameters:
 - Pulse sequence: Gradient-selected COSY (gCOSY).
 - Data points: 2048 in F2, 256-512 in F1.
 - Number of scans per increment: 4-8.
- 2D Heteronuclear Single Quantum Coherence (HSQC):
 - Purpose: To correlate each proton with its directly attached carbon atom.[\[3\]](#)
 - Parameters:

- Pulse sequence: Gradient-selected HSQC with sensitivity enhancement.
- $^1J(C,H)$ coupling constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- Data points: 2048 in F2 (1H), 256 in F1 (^{13}C).
- Number of scans per increment: 8-16.
- 2D Heteronuclear Multiple Bond Correlation (HMBC):
 - Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is essential for linking the amino acid residues and confirming the cyclic structure.[\[3\]](#)
 - Parameters:
 - Pulse sequence: Gradient-selected HMBC.
 - Long-range coupling constant ($^nJ(C,H)$): Optimized for a range of couplings (e.g., 8 Hz).
 - Data points: 2048 in F2 (1H), 256-512 in F1 (^{13}C).
 - Number of scans per increment: 16-32.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY):
 - Purpose: To identify protons that are close in space (through-space interactions), providing crucial information for determining the three-dimensional conformation.[\[4\]](#)
 - Parameters:
 - Pulse sequence: Standard gradient-selected NOESY.
 - Mixing time: A range of mixing times (e.g., 100-500 ms) should be tested to observe optimal NOE cross-peaks.
 - Data points: 2048 in F2, 256-512 in F1.

- Number of scans per increment: 16-32.

Data Presentation

The following tables summarize the expected quantitative NMR data for **Cyclo(Tyr-Gly)** in DMSO-d6. These are representative values based on known chemical shifts of similar cyclic dipeptides.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities for **Cyclo(Tyr-Gly)** in DMSO-d6

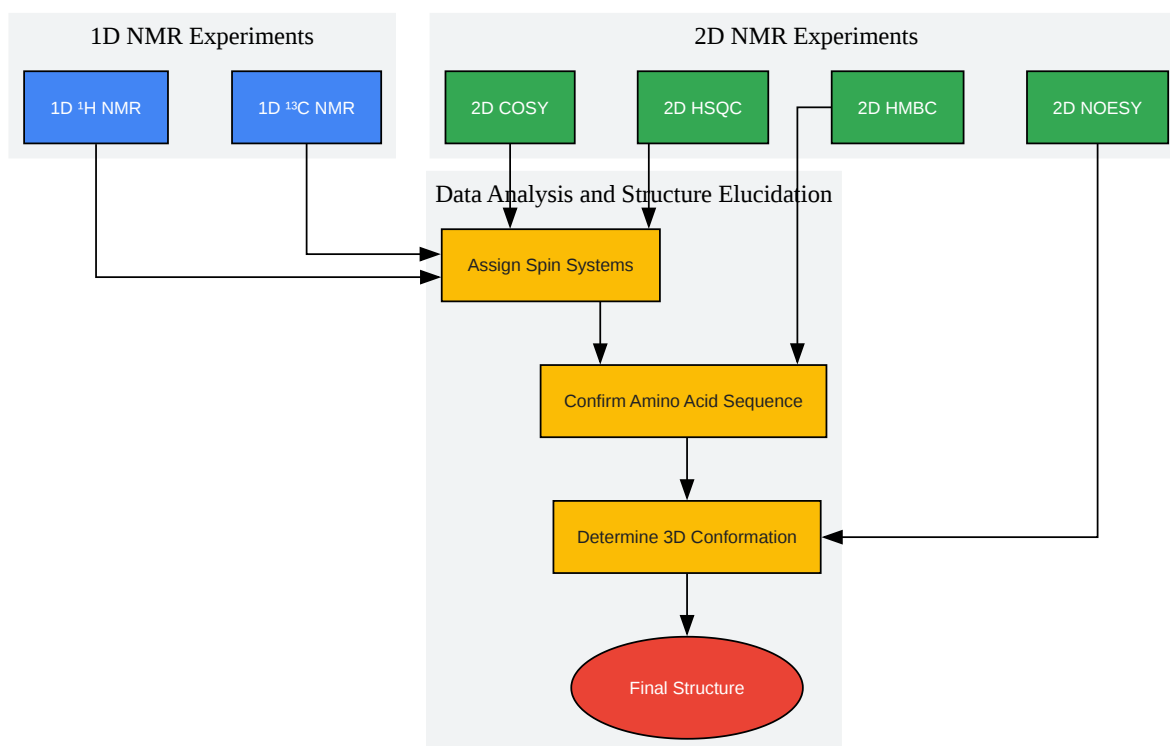
Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Tyr-NH	~8.20	d	~8.0
Gly-NH	~8.00	t	~5.5
Tyr-αH	~4.40	ddd	9.6, 8.0, 4.9
Gly-αH ₂	~3.60	d	~5.5
Tyr-βH _a	~3.05	dd	13.8, 4.9
Tyr-βH _e	~2.85	dd	13.8, 9.6
Tyr-Aromatic (2,6-H)	~7.05	d	~8.5
Tyr-Aromatic (3,5-H)	~6.70	d	~8.5
Tyr-OH	~9.25	s	-

Table 2: ¹³C NMR Chemical Shifts (δ) for **Cyclo(Tyr-Gly)** in DMSO-d6

Carbon Assignment	Chemical Shift (ppm)
Tyr-C=O	~167.0
Gly-C=O	~166.5
Tyr-C α	~55.0
Gly-C α	~43.0
Tyr-C β	~36.5
Tyr-Aromatic (C1')	~127.5
Tyr-Aromatic (C2',6')	~130.0
Tyr-Aromatic (C3',5')	~115.0
Tyr-Aromatic (C4')	~156.0

Visualization of Experimental Workflow and Logic

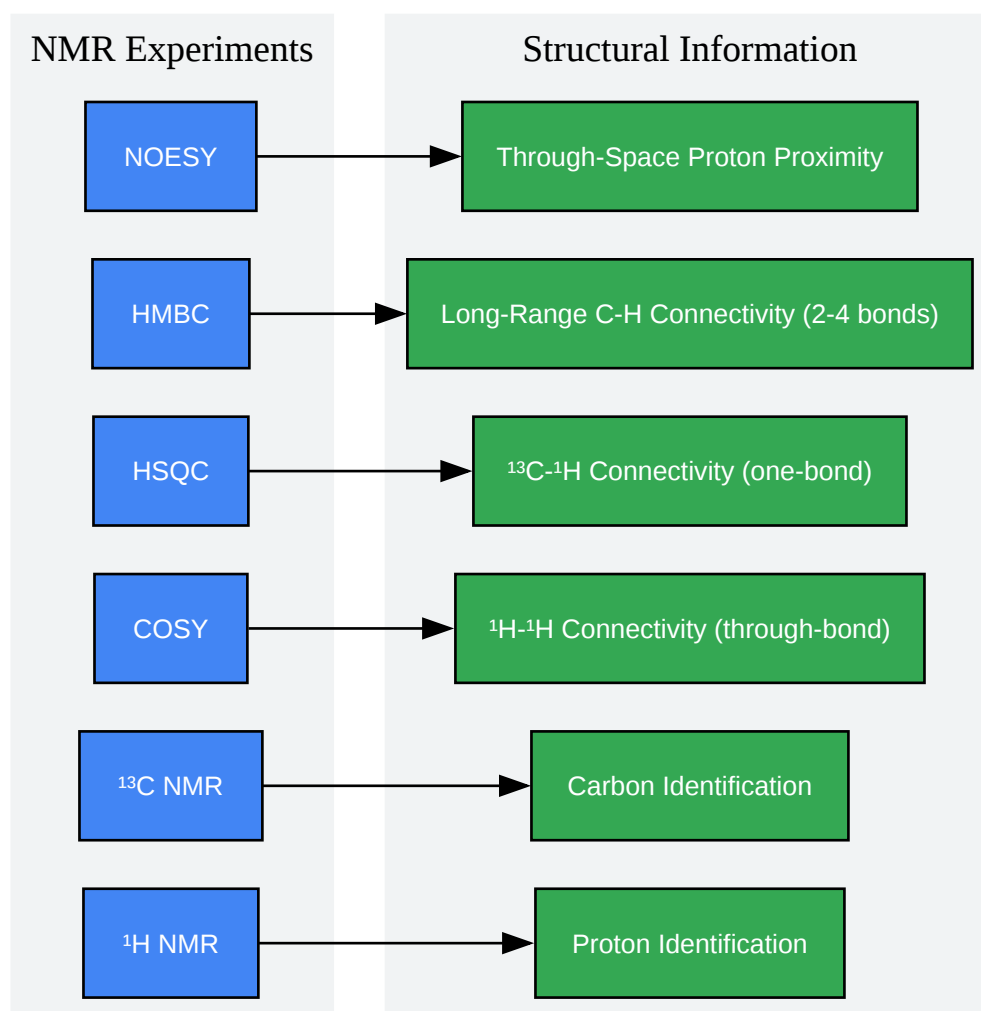
The structural characterization of **Cyclo(Tyr-Gly)** by NMR follows a logical progression of experiments and data analysis. The overall workflow is depicted below.



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Caption: Workflow for the structural elucidation of **Cyclo(Tyr-Gly)** by NMR.

The logical relationship between the NMR experiments and the structural information obtained is illustrated in the following diagram.



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Caption: Relationship between NMR experiments and derived structural information.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive approach for the structural characterization of **Cyclo(Tyr-Gly)**. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of peptide chemistry and drug development. A thorough NMR analysis, as outlined, is essential for confirming the chemical structure, determining the solution conformation, and ultimately understanding the biological function of this and other cyclic peptides.

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